molecular formula C21H28N2O3 B3484566 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine

1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B3484566
M. Wt: 356.5 g/mol
InChI Key: YLMLSFUXNQXJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among recreational drug users due to its hallucinogenic effects. However, its potential applications in scientific research have also been explored due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It is thought that the activation of this receptor leads to the hallucinogenic effects of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine are not well understood, but studies have shown that it can lead to changes in brain activity and neurotransmitter levels. Specifically, 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of mood and arousal.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its unique pharmacological profile, which makes it a useful tool for investigating the mechanisms of action of psychedelics. Additionally, its high affinity for serotonin receptors makes it a potential target for the development of new drugs for the treatment of mood disorders. However, the recreational use of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has led to it being classified as a Schedule I controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of new drugs that target the serotonin receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine and other psychedelics. Finally, studies are needed to investigate the potential therapeutic applications of 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine for the treatment of mood disorders.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. Studies have also shown that 1-(3,5-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine has a unique pharmacological profile compared to other psychedelics, which makes it a useful tool for investigating the mechanisms of action of these substances.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-4-26-21-8-6-5-7-20(21)23-11-9-22(10-12-23)16-17-13-18(24-2)15-19(14-17)25-3/h5-8,13-15H,4,9-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMLSFUXNQXJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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